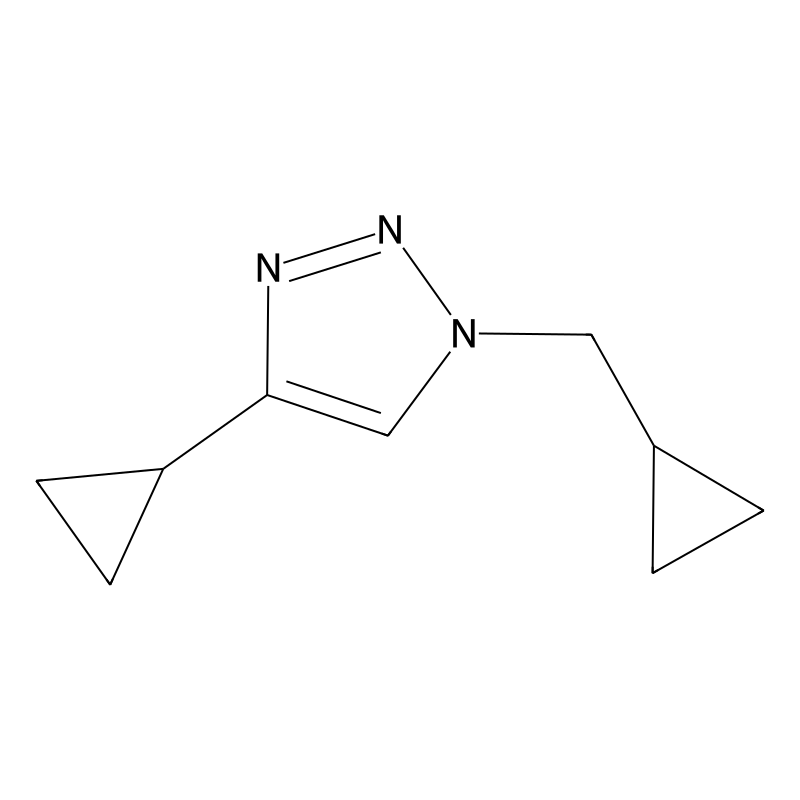

4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole is a chemical compound characterized by its unique structure, which includes a triazole ring and cyclopropyl groups. The molecular formula for this compound is , and it features a triazole ring that is substituted with cyclopropylmethyl groups. This compound is part of a broader class of triazoles, which are known for their diverse biological activities and applications in medicinal chemistry.

The chemical reactivity of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole can be explored through various synthetic pathways. Notably, triazoles can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing groups on the ring. They can also participate in cycloaddition reactions, particularly with alkynes and alkenes, leading to the formation of more complex structures. Additionally, the cyclopropyl groups can engage in ring-opening reactions under certain conditions, which may allow for further functionalization of the compound.

Triazole derivatives have been widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties. Specifically, compounds containing triazole rings are known to inhibit the growth of various pathogens by interfering with their metabolic pathways. The unique structure of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole may enhance its efficacy against specific targets due to the steric effects introduced by the cyclopropyl groups. Research indicates that triazoles can act as enzyme inhibitors or receptor modulators, making them valuable in drug development.

The synthesis of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole typically involves several key steps:

- Formation of Triazole Ring: The initial step often includes the reaction of an azide with an alkyne (in this case, cyclopropylmethyl derivatives) through a click chemistry approach.

- Cyclization: The cyclization process may involve heating or using catalysts to promote the formation of the triazole ring.

- Purification: After synthesis, the product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

4-Cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole has potential applications in various fields:

- Pharmaceuticals: Its structural characteristics make it a candidate for drug development targeting fungal infections and possibly other diseases.

- Agriculture: Triazoles are often used as fungicides; thus, this compound could be explored for agricultural applications.

- Material Science: Its unique properties may also allow for use in developing new materials with specific functionalities.

Studies on the interactions of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- In vitro Studies: Testing its efficacy against various cell lines to determine cytotoxicity and selectivity.

- In vivo Studies: Conducting animal studies to assess pharmacokinetics and therapeutic potential.

Several compounds share structural similarities with 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Cyclopropyl-4H-1,2,4-triazole | Triazole | Contains sulfur in its structure; used as fungicide |

| 5-(Aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole | Triazole | Aminomethyl group enhances biological activity |

| 4-Methoxy-α-toluenethiol | Thioether | Different functional group; used in organic synthesis |

| 4-Cyclopropyl-3-thiol | Thioether | Contains thiol group; potential antioxidant properties |

The uniqueness of 4-cyclopropyl-1-(cyclopropylmethyl)-1H-1,2,3-triazole lies in its dual cyclopropyl substitution which may enhance its biological activity and selectivity compared to other triazoles.